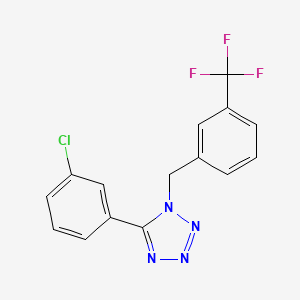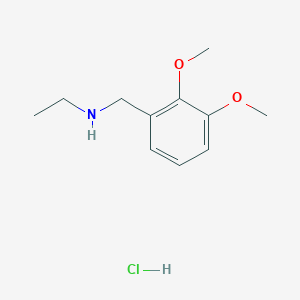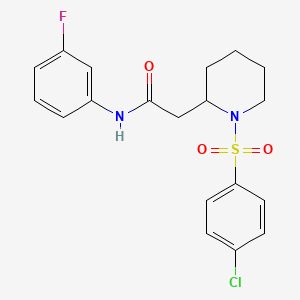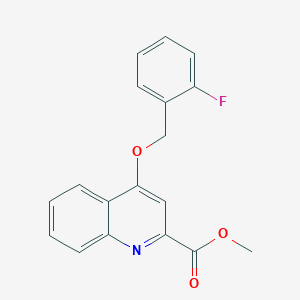![molecular formula C14H19FN2O2Si B2545285 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 2055119-32-7](/img/structure/B2545285.png)
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound that contains a silicon atom covalently bonded to an alkoxy group . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable and holds more promise for applications .
Synthesis Analysis
The synthesis of such compounds generally involves a nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . The reaction of an acid anhydride with water, alcohol, ammonia, a primary or secondary amine, lithium aluminum hydride can also be used for the synthesis .Molecular Structure Analysis
The general structure of a silyl ether, which is a part of the compound, is R1R2R3Si−O−R4 where R4 is an alkyl group or an aryl group . The 1H-NMR and 13C-NMR data provide detailed information about the molecular structure .Chemical Reactions Analysis
Silyl ethers are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They can be installed and removed very selectively under mild conditions .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Development Research into fluoroquinolones and naphthyridines, compounds related by their structural features such as fluorine substitutions and pyridine rings, shows significant interest in developing new antibacterial agents. For example, studies have synthesized novel derivatives with varying substituents to explore their antimicrobial activities. These compounds exhibit potent in vitro and in vivo antibacterial properties, highlighting the importance of such structural motifs in medicinal chemistry for creating effective therapeutic agents (Bouzard et al., 1989).
Catalysis and Chemical Synthesis Certain compounds with tert-butyl and pyridine components are investigated for their role in catalysis and chemical synthesis, including facilitating bond activation and transformations. For example, research into platinum complexes with related structural elements has shown a delicate balance between sp2 and sp3 C-H bond activation, underlining the nuanced roles these compounds can play in catalytic processes and the synthesis of complex molecules (Crosby et al., 2009).
Material Science and Polymer Chemistry In the realm of material science and polymer chemistry, derivatives of pyrroles and related compounds serve as precursors for designing novel polyamides and conducting materials. The introduction of specific functional groups, like tert-butyl or fluoro groups, impacts the solubility, thermal stability, and electronic properties of the resulting materials, contributing to advancements in the development of high-performance polymers and composites (Hsiao et al., 2000).
Enzymatic and Metabolic Studies Compounds containing tert-butyl groups have also been explored in the context of enzymatic and metabolic studies, where their metabolic pathways, including oxidation and demethylation reactions, are investigated. These studies contribute to a deeper understanding of how such compounds are processed biologically, which is crucial for drug development and toxicological assessments (Prakash et al., 2008).
Eigenschaften
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2Si/c1-14(2,3)20(4,5)17-7-6-9-11(13(18)19)10(15)8-16-12(9)17/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMHFHVSASEPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545202.png)
![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)
![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)
![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)



![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)
![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)
